molecular formula C13H13NO4 B1451692 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1019357-65-3

3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B1451692
CAS No.: 1019357-65-3
M. Wt: 247.25 g/mol
InChI Key: XNECMDGPKZMMNM-UHFFFAOYSA-N
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Description

3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid is a compound that belongs to the oxazole family, which is known for its diverse biological activities. Oxazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications

Preparation Methods

The synthesis of 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield . For example, the catalytic reduction of unsaturated acids using palladium on charcoal can be employed to prepare related compounds .

Chemical Reactions Analysis

3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes or receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxazole ring, methoxyphenyl group, and propanoic acid moiety, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)11-8-14-12(18-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNECMDGPKZMMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
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3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
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3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
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3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
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Reactant of Route 6
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3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid

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